1-Propyl-3-pyrrolidinamine dihydrochloride
Overview
Description
1-Propyl-3-pyrrolidinamine is a chemical compound with the empirical formula C7H16N2 . It is offered by several scientific product companies for research purposes .
Molecular Structure Analysis
The molecular weight of 1-Propyl-3-pyrrolidinamine is 128.22 . For a detailed molecular structure analysis, it would be necessary to refer to specialized databases or use software capable of generating a 3D structure based on the molecular formula .Physical And Chemical Properties Analysis
1-Propyl-3-pyrrolidinamine is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database .Mechanism of Action
The mechanism of action of 1-Propyl-3-pyrrolidinamine dihydrochloride is not explicitly mentioned in the sources I have access to. The mechanism of action for a compound typically refers to how it interacts with biological systems, which is often specific to the context in which the compound is used .
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 1-Propyl-3-pyrrolidinamine is classified as Acute Tox. 4 Oral - Eye Dam. 1. It carries the hazard statements H302 - H318 and the precautionary statements P280 - P305 + P351 + P338 . It’s important to handle this compound with appropriate safety measures .
Future Directions
As for future directions, it’s difficult to predict without specific context. The use and study of 1-Propyl-3-pyrrolidinamine dihydrochloride would likely depend on the results of ongoing and future research. It’s worth noting that compounds like this one are often used in the development of new materials, in pharmacological research, and in various industrial applications .
properties
IUPAC Name |
1-propylpyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-2-4-9-5-3-7(8)6-9;;/h7H,2-6,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHQCXQJORNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-pyrrolidinamine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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